Sulfadiazine

Description

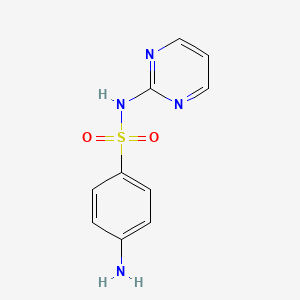

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEPANYCNGTZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044130 | |

| Record name | Sulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.01e-01 g/L | |

| Record name | Sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68-35-9 | |

| Record name | Sulfadiazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadiazine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadiazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfadiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfadiazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-2-pyrimidinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfadiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N7609K889 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadiazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

synthesis and characterization of sulfadiazine derivatives.

An In-depth Technical Guide to the Synthesis and Characterization of Sulfadiazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent sulfonamide antibiotic, has been a cornerstone in combating bacterial infections for decades. Its mechanism, which involves inhibiting folic acid synthesis in bacteria, makes it a vital therapeutic agent. To enhance its efficacy, broaden its biological activity spectrum, and overcome microbial resistance, extensive research has focused on the synthesis of novel this compound derivatives. This guide provides a comprehensive overview of the primary synthetic routes for creating these derivatives, detailed experimental protocols, and the essential characterization techniques required to verify their structure and purity. Key derivatives discussed include Schiff bases, azo compounds, and metal complexes, with a focus on their potential antimicrobial and anticancer applications.

Core Synthetic Methodologies

The this compound molecule possesses two primary reactive sites for derivatization: the aromatic amine (-NH₂) group and the sulfonamide (-SO₂NH-) group. These sites allow for a variety of chemical modifications to produce derivatives with diverse pharmacological profiles.

Synthesis of Schiff Base Derivatives

The condensation reaction between the primary aromatic amine of this compound and an aldehyde or ketone is a common strategy to produce Schiff bases (imines). These derivatives have shown significant potential as antimicrobial, anti-inflammatory, and anticancer agents. Salicylaldehydes and other substituted benzaldehydes are frequently used reagents.

Experimental Protocol: Synthesis of a this compound-Salicylaldehyde Schiff Base

-

Dissolution: Dissolve this compound (0.441 g, 0.1 mmol) in 15-20 mL of hot ethanol (B145695) or methanol (B129727).

-

Addition of Aldehyde: To this hot suspension, add an equimolar amount (0.1 mmol) of the desired salicylaldehyde (B1680747) derivative.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the resulting mixture for 3 to 5 hours.

-

Isolation: After cooling to room temperature, the precipitate formed is collected by filtration.

-

Purification: Wash the collected solid several times with cold absolute ethanol to remove unreacted starting materials.

-

Drying: Dry the final product under a vacuum. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

Synthesis of Azo Derivatives

Azo compounds, characterized by the functional group -N=N-, are synthesized via a diazotization-coupling reaction. The aromatic amine of this compound is converted into a diazonium salt, which then couples with an electron-rich aromatic compound like a phenol (B47542) or another amine. These derivatives are known for their potent biological activities and are also investigated as dyes.

Experimental Protocol: Synthesis of a this compound-based Azo Dye

-

Diazotization: Dissolve this compound (0.01 mol) in a mixture of 40 mL distilled water and 3.5 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath. Add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) dropwise with continuous stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a clear solution.

-

Coupling Reaction: Prepare a solution of the coupling agent (e.g., p-toluidine, 0.01 mol) in an alkaline medium (e.g., 3 g of sodium hydroxide (B78521) in 200 mL of distilled water) and cool it to 0-5 °C.

-

Addition: Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

Precipitation: An azo dye will precipitate. Continue stirring for 30 minutes in the ice bath.

-

Isolation and Purification: Filter the precipitate, wash thoroughly with cold water until the filtrate is neutral, and then dry. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Synthesis of Metal Complexes

This compound and its derivatives, particularly Schiff bases, can act as ligands, coordinating with various transition metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II)) to form metal complexes. Chelation often enhances the biological activity of the parent drug. Coordination can occur through the sulfonamide nitrogen, the pyrimidine (B1678525) ring nitrogen atoms, and/or the azomethine nitrogen in Schiff bases.

Experimental Protocol: Synthesis of a this compound Metal Complex

-

Ligand Solution: Dissolve this compound (2 mmol, 0.590 g) in a suitable solvent like methanol (23 mL).

-

Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., Manganese (II) nitrate, 1 mmol, 0.245 g) in the same solvent.

-

Reaction: Add the methanolic solution of the metal salt to the this compound solution dropwise with constant stirring on a magnetic stirrer.

-

Complex Formation: Continue stirring the reaction mixture for 7-8 hours. The formation of a crystalline product indicates complex formation.

-

Isolation: Collect the product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry in a desiccator.

Visualization of Synthetic Workflows

The following diagrams illustrate the general synthetic pathways for creating this compound derivatives.

Caption: General synthetic routes for this compound derivatives.

Characterization Techniques

Thorough characterization is crucial to confirm the identity, structure, and purity of the synthesized compounds.

Spectroscopic Methods

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify functional groups. For Schiff bases, the key is to observe the disappearance of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the appearance of a new, sharp C=N (azomethine) stretching band (around 1570-1620 cm⁻¹). For metal complexes, shifts in the vibrational frequencies of coordinating groups (e.g., -SO₂NH-, C=N, pyrimidine ring) indicate metal-ligand bond formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of protons. In Schiff base synthesis, the formation of the azomethine group is confirmed by a new singlet appearing in the δ 8.5-9.2 ppm region. For metal complexes, changes in the chemical shifts of protons near the coordination sites are observed.

-

¹³C NMR: Used to identify all unique carbon atoms in the molecule. The formation of a Schiff base is confirmed by a signal for the azomethine carbon (C=N) typically around δ 160-170 ppm.

-

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its molecular formula. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the target derivative.

Other Analytical Methods

-

Elemental Analysis (C, H, N, S): Provides the percentage composition of elements in the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the proposed molecular formula.

-

Melting Point (M.P.): Pure crystalline compounds have sharp, well-defined melting points. A broad melting range usually indicates impurities.

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and check the purity of the final product. A pure compound should ideally show a single spot.

-

UV-Visible Spectroscopy: Used to study the electronic transitions within the molecule. It is particularly useful for characterizing metal complexes and azo dyes, confirming coordination and identifying chromophoric groups.

Data Summary Tables

The following tables summarize representative data for various this compound derivatives.

Table 1: Physicochemical Data of Selected this compound Derivatives

| Compound Type | Derivative | Molecular Formula | Yield (%) | M.P. (°C) | Reference |

| Schiff Base | 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | C₁₇H₁₄N₄O₃S | 85-95 | 240-242 | |

| Schiff Base | 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | C₁₇H₁₃BrN₄O₃S | 85-95 | 269-271 | |

| Metal Complex | [Mn(C₁₀H₉N₄O₂S)₂(H₂O)₂]·3H₂O | MnC₂₀H₂₀N₁₀S₂O₁₁ | ~70 | 276 | |

| Metal Complex | [Co(C₁₀H₉N₄O₂S)₂(H₂O)₂]·3H₂O | CoC₂₀H₂₀N₁₀S₂O₁₁ | ~75 | 289 |

Table 2: Key Spectroscopic Data for a this compound Schiff Base (Derivative: 4-[(2-hydroxybenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide)

| Technique | Key Peak / Signal | Interpretation | Reference |

| FT-IR (cm⁻¹) | 1570 - 1582 | C=N (Azomethine) stretch | |

| ¹H NMR (δ, ppm) | 8.89 - 9.16 | -CH=N- (Azomethine proton) | |

| ¹H NMR (δ, ppm) | 11.68 - 13.93 | Phenolic -OH proton |

Biological Activity

The primary motivation for synthesizing this compound derivatives is to discover compounds with enhanced or novel biological activities.

Antimicrobial Activity

Many derivatives are screened for their in vitro antibacterial and antifungal activity against a panel of pathogenic microbes. The activity is often quantified by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

-

Schiff Bases: Dihalogenation of the salicylic (B10762653) moiety in this compound-salicylaldehyde Schiff bases has been shown to improve antibacterial and antifungal activity. Some derivatives show potent activity against Staphylococcus aureus (including MRSA) and Candida species, with MIC values starting from as low as 1.95 µM.

-

Metal Complexes: The chelation of metals often enhances antimicrobial potency. Metal complexes of this compound have shown an increased zone of inhibition against bacteria like Escherichia coli and Staphylococcus aureus compared to the parent this compound ligand.

Table 3: Antimicrobial Activity (MIC, µM) of this compound Schiff Bases

| Compound | S. aureus | C. albicans | T. interdigitale | Reference |

| This compound (Parent) | >1000 | >1000 | >1000 | |

| Unsubstituted Salicylaldehyde Schiff Base | 62.5 | 125 | 62.5 | |

| 5-Cl Salicylaldehyde Schiff Base | 15.63 | 7.81 | 3.91 | |

| 3,5-Cl₂ Salicylaldehyde Schiff Base | 7.81 | 1.95 | 1.95 |

Anticancer Activity

Recent studies have explored the potential of this compound derivatives as anticancer agents. Some Schiff bases have demonstrated promising cytotoxicity against cancer cell lines like breast cancer (MCF-7) and liver cancer (HepG2). The mechanism may involve the inhibition of pathways like the COX/LOX axis, which are implicated in cancer pathogenesis.

Conclusion

The derivatization of this compound offers a fertile ground for the development of new therapeutic agents. The synthesis of Schiff bases, azo compounds, and metal complexes provides a versatile platform for modifying the parent drug's physicochemical and biological properties. The experimental protocols and characterization techniques outlined in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate novel this compound derivatives with enhanced antimicrobial, anticancer, or other pharmacological activities. Continued exploration in this area is crucial for addressing the challenges of drug resistance and discovering next-generation therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of Sulfadiazine

This technical guide provides a comprehensive overview of the core physicochemical properties of sulfadiazine, an established sulfonamide antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key concepts to support research and development activities.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are crucial for understanding its behavior in biological systems and for the design of effective drug delivery systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| CAS Number | 68-35-9 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₁₀N₄O₂S | [1][2][6][7] |

| Molecular Weight | 250.28 g/mol | [1][2][6][7] |

| Appearance | White or white-like, odorless, crystalline powder. It may darken upon exposure to light. | [1][9][10] |

A summary of the key quantitative physicochemical properties of this compound is presented below. These values are critical for computational modeling and predictive analysis in drug development.

| Parameter | Value(s) | Reference |

| Melting Point | 252-256 °C (with decomposition) | [1][6][9][10] |

| 253 °C (with decomposition) | [1][5][11] | |

| 255.5 °C (with decomposition) | [2] | |

| pKa | 6.3 | [1][9][11] |

| 6.36 | [2] | |

| 2.21 (Uncertain) | [1][11] | |

| 6.8 (experimentally determined for the sulfonamide group) | [12] | |

| LogP (Octanol/Water Partition Coefficient) | -0.09 | [2] |

| -0.2 | [2] | |

| BCS Classification | Class 4/3 | [1][11] |

Solubility Profile

The solubility of this compound is a critical factor influencing its bioavailability. It is characterized by its low solubility in water, which can present challenges in formulation development.

| Condition | Solubility | Reference |

| Water at 25 °C | 77 mg/L | [2] |

| 67.13 mg/L | [1][11] | |

| 1:13,000 | [1][9][11] | |

| Water at 37 °C | 1:8,100 | [1][9][11] |

| Water at pH 5.5 (37 °C) | 13 mg/100 ml | [10] |

| Water at pH 7.5 (37 °C) | 200 mg/100 ml | [10] |

| Boiling Water | 1:60 | [1][9] |

| Human Serum at 37 °C | 1:620 | [1][9][11] |

| Solvent | Solubility | Reference |

| Ethanol | Slightly soluble | [1][9] |

| Approximately 0.3 mg/ml | [3] | |

| Acetone | Slightly soluble | [1][9] |

| Chloroform | Insoluble | [1][9] |

| Ether | Insoluble | [1][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][3][11] |

| Approximately 50 mg/ml | [3] | |

| Dimethyl Formamide (DMF) | Approximately 50 mg/ml | [3] |

| Dilute Mineral Acids | Readily soluble | [1][9][11] |

| Sodium Hydroxide Solution | Readily soluble | [1][9] |

| Ammonia Solution | Readily soluble | [1][9] |

Crystal Structure

The solid-state properties of this compound are important for its stability and dissolution characteristics. This compound can exist in different crystalline forms, including solvates.[13] The crystal structure of silver this compound, a common topical formulation, has been determined by X-ray crystallography to be monoclinic, with the space group P2₁/c.[14] The sodium salt of this compound also has a determined crystal structure.[15]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, this compound prevents bacterial growth and replication.[1][5][6][11]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to pharmaceutical research. Below are outlines of common experimental methodologies.

A widely used method for determining the solubility of a compound is the static equilibrium method.[16]

Detailed Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.[16]

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[16]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[16][17][18][19]

The acid dissociation constant (pKa) can be determined using various methods, including potentiometric titration and chromatographic techniques.

Detailed Protocol (LC Method):

-

Mobile Phase Preparation: A series of mobile phases with different pH values are prepared using appropriate buffer systems. The organic modifier content (e.g., acetonitrile) is kept constant.[20]

-

Chromatographic Analysis: this compound is injected into a reversed-phase HPLC system, and its retention time is measured for each mobile phase pH.[20]

-

Data Analysis: The retention factor (k) is calculated for each pH. A plot of k versus pH will yield a sigmoidal curve. The pKa corresponds to the pH at the inflection point of this curve.[20]

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method or calculated from chromatographic data.

References

- 1. This compound CAS#: 68-35-9 [m.chemicalbook.com]

- 2. This compound | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. CAS 68-35-9: this compound | CymitQuimica [cymitquimica.com]

- 5. 磺胺嘧啶 99.0-101.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound (CAS 68-35-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 68-35-9 [chemicalbook.com]

- 10. This compound [drugfuture.com]

- 11. Sulfadiazin | 68-35-9 [m.chemicalbook.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Crystal and molecular structure of silver sulphadiazine (N1-pyrimidin-2-ylsulphanilamide) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. This compound Sodium | C10H9N4NaO2S | CID 15899898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ijpsr.com [ijpsr.com]

- 19. Indirect spectrophotometric determination of this compound based on localized surface plasmon resonance peak of silver nanoparticles after cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

The Fate of Sulfadiazine in Aquatic Environments: A Technical Guide to Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfadiazine (SDZ), a widely used sulfonamide antibiotic in human and veterinary medicine, is frequently detected in various aquatic environments due to incomplete removal during wastewater treatment.[1] The persistence of SDZ in these environments poses a significant threat due to the potential for the development and spread of antibiotic-resistant bacteria.[2] Understanding the degradation pathways of this compound is crucial for assessing its environmental risk and developing effective remediation strategies. This technical guide provides an in-depth analysis of the primary degradation mechanisms of SDZ in aquatic systems, including photodegradation, biodegradation, and hydrolysis, supported by quantitative data, detailed experimental protocols, and visual representations of the core processes.

Core Degradation Pathways

The environmental fate of this compound in aquatic systems is primarily governed by three main processes: photodegradation, biodegradation, and to a lesser extent, hydrolysis.

Photodegradation

Photolysis, or the breakdown of compounds by light, is a major degradation pathway for this compound in surface waters.[2] This process can occur through direct photolysis, where the SDZ molecule directly absorbs photons, or indirect photolysis, which is mediated by photosensitizers present in the water, such as humic substances and nitrate.[3][4]

Direct photolysis is considered the primary pathway in ultrapure water.[2][5] However, in natural waters, the presence of dissolved organic matter (DOM) and other substances significantly influences the photodegradation rate. Humic substances, for example, can act as photosensitizers, accelerating the degradation of SDZ.[1][2] The photodegradation of this compound is also pH-dependent, with higher efficiency observed at higher pH levels.[1][2] In estuarine and marine environments, the presence of halide ions can lead to the formation of reactive halogen species, which further enhances photodegradation.[6]

Several photoproducts of this compound have been identified, including 4-hydroxy-sulfadiazine, 5-hydroxy-sulfadiazine, N-formyl-sulfadiazine, 4-[2-iminopyrimidine-1(2H)-yl] aniline, 2-aminopyrimidine, and aniline.[4] The primary degradation process during irradiation involves the extrusion of SO2.[4]

Biodegradation

Microbial activity also plays a role in the degradation of this compound, although its effectiveness can vary depending on the environmental conditions and the microbial communities present. While some studies suggest that this compound is resistant to biological degradation, others have identified microorganisms capable of transforming it.[7]

For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to completely degrade this compound within six days under specific laboratory conditions.[8] The degradation by this fungus is mediated by extracellular enzymes like manganese peroxidase and ligninolytic peroxidase.[8] The identified biodegradation pathways involve amino oxidation and carboxylic acid coupling.[9] Another example is the bacterium Enterobacter cloacae T2, which, when immobilized on bagasse, can achieve significant degradation of SDZ in soil.[10]

However, in some aquatic environments, biodegradation of this compound may be limited. Studies have shown that in the presence of activated sludge, this compound is practically non-biodegradable under certain experimental conditions.[7]

Hydrolysis

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is generally not a significant degradation pathway for this compound under typical environmental pH and temperature conditions.[11][12] this compound is considered to be hydrolytically stable at pH 7.0 and 9.0, with a half-life of over a year at 25°C.[11] While some hydrolysis can occur under acidic conditions (pH 4.0), the rate is still very slow.[11][13] Therefore, hydrolysis is considered to play a very limited role in the overall dissipation of this compound in most aquatic environments.[13]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data on the degradation of this compound under various experimental conditions, providing a comparative overview of its persistence in different aquatic matrices.

Table 1: Photodegradation Half-life (t½) of this compound in Various Water Matrices

| Water Matrix | pH | Influencing Factors | Half-life (t½) in hours | Citation |

| Ultrapure Water | 6.3 | - | 12.2 | [1][2] |

| Ultrapure Water | 7.3 | - | 6.76 | [1][2] |

| Ultrapure Water | - | Simulated Sunlight | 32 | [4] |

| Ultrapure Water | - | + H₂O₂ | 19.3 - 31.4 | [4] |

| Ultrapure Water | - | + Humic Acid | 1.76 - 2.42 | [1][2] |

| Ultrapure Water | - | + Fulvic Acid | 12.6 - 29.8 | [4] |

| Ultrapure Water | - | + Acetone | 3.8 - 30.7 | [4] |

| Ultrapure Water | - | + NaCl | 1.00 | [1][2] |

| Ultrapure Water | - | + Synthetic Sea Salts | 0.78 | [1][2] |

| Sewage Treatment Plant Effluent | - | - | 2.3 - 3.48 | [1][2] |

| Freshwater | - | - | 2.3 - 3.48 | [1][2] |

| Brackish Water | - | - | 2.3 - 3.48 | [1][2] |

| Lake Water | - | - | 10.5 - 12.9 days | [14] |

| Sterilized Lake Water | - | - | 31.9 - 49.8 days | [14] |

Table 2: Biodegradation of this compound

| Organism/System | Conditions | Degradation Extent | Time | Citation |

| Phanerochaete chrysosporium | pH 5.7, 30°C | 100% (of 10 mg/L) | 6 days | [8] |

| Activated Sludge | Aeration | 15 ± 7% | 28 days | [7] |

| River Water | Aeration | 4 ± 2% | 28 days | [7] |

| Enterobacter cloacae T2 (immobilized) | Soil, 28°C, pH 3.5 | 78.19% | - | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning this compound degradation.

Photodegradation Experiments

Objective: To determine the photodegradation rate and half-life of this compound in various aqueous solutions under simulated solar radiation.

Materials:

-

This compound standard

-

Ultrapure water

-

Natural water samples (e.g., river water, seawater)

-

Humic acid, fulvic acid, acetone, NaCl, synthetic sea salts (for studying influencing factors)

-

Solar simulator (e.g., Xenon lamp with filters to simulate sunlight spectrum)

-

Quartz tubes or borosilicate glass vessels

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or DAD)

-

pH meter

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol).

-

Prepare experimental solutions by spiking this compound into the different water matrices (ultrapure water, natural waters, and water amended with influencing factors) to a final desired concentration (e.g., 10 µg/L).

-

Measure the initial concentration of this compound in each solution using HPLC.

-

Transfer the solutions into quartz tubes or borosilicate glass vessels.

-

Expose the samples to simulated solar radiation in a temperature-controlled chamber.

-

Collect samples at predetermined time intervals.

-

Analyze the concentration of this compound in each sample using HPLC.

-

Dark controls (samples wrapped in aluminum foil) should be run in parallel to account for any degradation not due to light.

-

Calculate the photodegradation rate constant (k) and half-life (t½) by fitting the concentration data to a first-order kinetic model.[1][4]

Biodegradation Experiments with Phanerochaete chrysosporium

Objective: To assess the biodegradation potential of Phanerochaete chrysosporium for this compound.

Materials:

-

Phanerochaete chrysosporium culture

-

Culture medium (e.g., potato dextrose agar (B569324) for maintenance, and a specific liquid medium for the degradation experiment)

-

This compound

-

Incubator shaker

-

Centrifuge

-

HPLC-MS/MS system for analysis of this compound and its degradation products

Procedure:

-

Grow P. chrysosporium on agar plates and then transfer to a liquid medium to obtain a mycelial suspension.

-

Inoculate a defined liquid culture medium with the mycelial suspension.

-

After a period of growth, spike the cultures with this compound to a final concentration of 10 mg/L.[8]

-

Incubate the cultures at 30°C with shaking.[8]

-

Collect samples of the culture medium at regular intervals.

-

Centrifuge the samples to remove fungal biomass.

-

Analyze the supernatant for the concentration of this compound using HPLC-MS/MS.

-

Identify degradation products using high-resolution mass spectrometry.[8]

-

Control experiments with heat-killed fungus or without the fungus should be performed to distinguish between biotic and abiotic degradation.

Hydrolysis Experiments

Objective: To determine the hydrolytic stability of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions of different pH (e.g., pH 4, 7, and 9)

-

Thermostated water bath or incubator

-

HPLC system

Procedure:

-

Prepare solutions of this compound in the different buffer solutions.

-

Place the solutions in sealed containers in a thermostated water bath set to a specific temperature (e.g., 25°C or 50°C to accelerate the reaction).

-

Collect samples at various time points over an extended period (days to months).

-

Analyze the concentration of this compound in each sample using HPLC.

-

Calculate the hydrolysis rate constant and half-life for each pH condition.[11]

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of this compound and a typical experimental workflow for its analysis.

Caption: Major degradation pathways of this compound in aquatic environments.

Caption: General experimental workflow for studying this compound degradation.

Conclusion

The degradation of this compound in aquatic environments is a complex process influenced by a combination of photochemical and biological factors. Photodegradation is a dominant pathway, particularly in the presence of sunlight and sensitizing substances like dissolved organic matter. While biodegradation can occur, its efficiency is highly dependent on the specific microbial communities present. Hydrolysis, in contrast, is a minor contributor to the overall degradation of this compound in most natural water bodies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used antibiotic. Further research is needed to fully elucidate the degradation pathways in complex environmental matrices and to identify a broader range of microorganisms capable of its efficient removal.

References

- 1. ovid.com [ovid.com]

- 2. Photodegradation of this compound in different aquatic environments - Evaluation of influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photolysis of 14C-sulfadiazine in water and manure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Halide-specific enhancement of photodegradation for this compound in estuarine waters: Roles of halogen radicals and main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound biodegradation by Phanerochaete chrysosporium: Mechanism and degradation product identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigating the biodegradation of this compound in soil using Enterobacter cloacae T2 immobilized on bagasse - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Degradation of sulfonamides antibiotics in lake water and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Landscape of Sulfadiazine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadiazine, a cornerstone of sulfonamide antibiotics, has long been utilized for its broad-spectrum antibacterial activity. However, the emergence of microbial resistance necessitates the exploration of novel derivatives with enhanced potency and a wider therapeutic window. This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound and its derivatives. It delves into their mechanism of action, details the experimental protocols for evaluating their efficacy, and presents a comprehensive overview of their quantitative antibacterial activity against various pathogens. Furthermore, this guide explores the molecular mechanisms of resistance and visualizes key biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a synthetic antimicrobial agent that has been in clinical use for decades.[1][2] It belongs to the sulfonamide class of drugs, which were the first effective chemotherapeutic agents to be used systemically for the prevention and cure of bacterial infections.[3][4] The therapeutic efficacy of this compound and its derivatives lies in their ability to competitively inhibit a crucial enzymatic step in the bacterial folic acid synthesis pathway.[5][6] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an excellent target for antimicrobial agents.[3][7] This guide will explore the antibacterial breadth of this compound and its emerging derivatives, offering a technical resource for the scientific community.

Mechanism of Action: Targeting Folate Synthesis

The antibacterial effect of this compound and its derivatives is primarily bacteriostatic and stems from their structural similarity to para-aminobenzoic acid (PABA).[8] Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo.[3] This metabolic pathway is therefore a selective target for antimicrobial therapy.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[3][9] DHPS catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate, a direct precursor to dihydrofolic acid. By mimicking PABA, this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and, consequently, tetrahydrofolate (THF). THF is the biologically active form of folate, essential for one-carbon transfer reactions involved in the synthesis of purines, thymidine, and certain amino acids. The disruption of this pathway ultimately halts bacterial growth and replication.[10]

Figure 1: Mechanism of Action of this compound.

Antibacterial Spectrum: Quantitative Analysis

The antibacterial spectrum of this compound and its derivatives is broad, encompassing a range of Gram-positive and Gram-negative bacteria. The potency of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4]

This compound

While once effective against a wide array of pathogens, the clinical utility of this compound has been diminished by the rise of resistance. Nevertheless, it still demonstrates activity against several bacterial species.

Table 1: Antibacterial Spectrum of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 32 - >512 | [4] |

| Bordetella bronchiseptica | Porcine Isolate | 0.5 - 8 | [10] |

| Pasteurella multocida | Porcine Isolate | 2 - 32 | [10] |

| Haemophilus pleuropneumoniae | Porcine Isolate | 8 - 64 | [10] |

| Streptococcus suis | Porcine Isolate | >32 | [10] |

This compound Derivatives

To combat resistance and enhance antibacterial efficacy, numerous derivatives of this compound have been synthesized and evaluated. These modifications often involve the synthesis of Schiff bases, ethers, and thioethers, which can lead to compounds with significantly improved activity.[11][12][13]

3.2.1. Schiff Base Derivatives

Schiff base derivatives of this compound have shown particular promise, with some exhibiting potent activity against both susceptible and resistant bacterial strains.[14][15]

Table 2: Antibacterial Spectrum of this compound Schiff Base Derivatives

| Derivative | Bacterial Species | Strain | MIC (µM) | Reference |

| 4-[(2-hydroxy-3,5-diiodobenzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | Staphylococcus aureus | - | 7.81 | [16] |

| 4-[(2,5-Dihydroxybenzylidene)amino]-N-(pyrimidin-2-yl)-benzenesulfonamide | Candida sp. | - | 1.95 | [14] |

| Unsubstituted 4-[(2-hydroxy-benzylidene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis | - | 8 - 250 | [14] |

| This compound-Cephalexin Schiff Base Complex | Staphylococcus aureus | - | - | [17] |

| This compound-Salicylaldehyde Schiff Base | Gram-positive & Gram-negative bacteria | - | 100-250 µg/mL | [15] |

3.2.2. Ether and Thioether Derivatives

The synthesis of ether and thioether derivatives has also yielded compounds with notable antibacterial properties.[12][13]

Table 3: Antibacterial Spectrum of this compound Ether and Thioether Derivatives

| Derivative Class | Bacterial Species | Activity Compared to Parent Compound | Reference |

| Ether Derivatives (E1-E3) | Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans | Superior | [12][13] |

| Thioether Derivatives (T1-T3) | Escherichia coli, Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Candida albicans | Superior | [12][13] |

Experimental Protocols for Antibacterial Susceptibility Testing

The determination of the antibacterial spectrum of this compound and its derivatives relies on standardized and reproducible experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide comprehensive guidelines for these assays.[18]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[19]

Protocol:

-

Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Serial Dilution of Antimicrobial Agent: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

-

Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Figure 2: Workflow for MIC Determination.

Quality Control

To ensure the accuracy and reproducibility of susceptibility testing, quality control (QC) is essential. This involves the regular testing of reference bacterial strains with known MIC values for the antimicrobial agents being evaluated.[20][21] Commonly used QC strains include Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.

Mechanisms of Resistance

The widespread use of sulfonamides has led to the emergence and dissemination of resistance mechanisms in many bacterial pathogens.[3] Understanding these mechanisms is crucial for the development of new derivatives that can overcome resistance.

Target Modification

The most common mechanism of resistance involves alterations in the target enzyme, dihydropteroate synthase (DHPS).[7] This can occur through two primary routes:

-

Chromosomal Mutations: Point mutations in the folP gene, which encodes DHPS, can lead to amino acid substitutions that reduce the binding affinity of sulfonamides to the enzyme while maintaining its function with PABA.[7]

-

Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3).[1][3] These genes encode for alternative, sulfonamide-resistant DHPS enzymes that are insensitive to the inhibitory effects of the drugs.[5][9] The Sul enzymes often contain a key insertion of a Phe-Gly sequence in their active site, which sterically hinders the binding of sulfonamides but still allows for the binding of the natural substrate, PABA.[6][9]

Figure 3: Overview of Sulfonamide Resistance.

Conclusion and Future Directions

This compound and its derivatives remain an important class of antibacterial agents. While resistance is a significant challenge, the development of novel derivatives, particularly Schiff bases, has demonstrated the potential to restore and even enhance activity against a range of bacterial pathogens. A thorough understanding of their mechanism of action, the molecular basis of resistance, and the application of standardized testing protocols are paramount for the successful development of the next generation of sulfonamide antibiotics. Future research should focus on the rational design of derivatives that can evade existing resistance mechanisms and exhibit improved pharmacokinetic and pharmacodynamic profiles. The integration of computational modeling and advanced spectroscopic techniques will be instrumental in accelerating the discovery and development of these much-needed therapeutic agents.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. gpub.org [gpub.org]

- 3. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 14. This compound Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. szu.gov.cz [szu.gov.cz]

An In-depth Technical Guide on the Core Mode of Action of Sulfadiazine Against Toxoplasma gondii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which sulfadiazine exerts its therapeutic effect against the obligate intracellular protozoan parasite, Toxoplasma gondii. The document details the specific biochemical pathway targeted, presents quantitative data on drug efficacy, outlines relevant experimental protocols, and discusses mechanisms of resistance.

Core Mechanism of Action: Inhibition of Folate Biosynthesis

The primary mode of action of this compound against Toxoplasma gondii is the targeted inhibition of the parasite's de novo folate biosynthesis pathway.[1][2] Folate derivatives are essential cofactors for the synthesis of nucleic acids (purines and thymidylate) and certain amino acids, which are critical for DNA replication and parasite survival.[3][4] Unlike their mammalian hosts, who acquire folate from their diet, Toxoplasma gondii is reliant on its own machinery for folate production, making this pathway an excellent and selective therapeutic target.[1][2]

This compound is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS).[1][5] By mimicking PABA, this compound acts as a competitive inhibitor of DHPS, blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate.[1][6] This enzymatic blockade halts the production of dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate (THF). The depletion of the THF pool ultimately inhibits the synthesis of essential building blocks for DNA and proteins, leading to a cytostatic effect on the rapidly replicating tachyzoite stage of the parasite.[7]

This inhibitory action is often potentiated by co-administration with pyrimethamine (B1678524), which targets the subsequent enzyme in the pathway, dihydrofolate reductase (DHFR).[3][8] The sequential blockade of two key enzymes in the same metabolic pathway results in a powerful synergistic effect, which is the cornerstone of the standard-of-care treatment for toxoplasmosis.[3][9]

Figure 1: Folate biosynthesis pathway in Toxoplasma gondii and points of inhibition.

Quantitative Data on this compound Efficacy

The in vitro susceptibility of Toxoplasma gondii to this compound has been evaluated across numerous studies. The 50% inhibitory concentration (IC50) can vary depending on the parasite strain, host cell line, and specific assay conditions.

| Parameter | Value | T. gondii Strain | Host Cell/System | Assay Method | Reference |

| IC50 | 77 µg/mL | RH (Type I) | Vero cells | ELISA | [10] |

| IC50 | 51 µg/mL | ME-49 (Type II) | Vero cells | ELISA | [10] |

| IC50 Range | 3 - 18.9 mg/L | 13 different strains | MRC-5 cells | ELISA | [11] |

| IC50 | >50 mg/L | 3 strains | MRC-5 cells | ELISA | [11] |

| IC50 | 5.3 µmol/L | Not Specified | LLC-MK2 cells | Not Specified | [12] |

| IC50 | 2495.91 µg/mL | RH | Human PBMCs | Not Specified | [13] |

| IC50 | 1.29 µM (24h) | RH-RFP | hTERT cells | Fluorescence | [14] |

| IC50 | 1.55 µM (48h) | RH-RFP | hTERT cells | Fluorescence | [14] |

| IC50 | 0.95 µM (72h) | RH-RFP | hTERT cells | Fluorescence | [14] |

Table 1: In Vitro Efficacy (IC50) of this compound against Toxoplasma gondii

Enzyme inhibition studies have further characterized the interaction between sulfonamides and T. gondii DHPS. These assays provide a direct measure of the drug's potency against its molecular target.

| Compound | Parameter | Value | Source of Enzyme | Reference |

| Sulfathiazole | IC50 | 1.7 µM | Purified T. gondii DHPS | [15] |

| Sulfamethoxazole | IC50 | 2.7 µM | Purified T. gondii DHPS | [15] |

| Sulfamethazine | IC50 | 5.7 µM | Purified T. gondii DHPS | [15] |

| Sulfanilanilides | Ki | 6- to 57-fold lower than sulfamethoxazole | Recombinant T. gondii DHPS | [16] |

Table 2: Inhibition of Toxoplasma gondii Dihydropteroate Synthase (DHPS)

Mechanisms of Resistance

Experimental Protocols

In Vitro this compound Susceptibility Assay using [³H]uracil Incorporation

This protocol provides a method to determine the IC50 of this compound against T. gondii tachyzoites by measuring the incorporation of a radiolabeled nucleic acid precursor.

-

Host Cell Culture: Culture a suitable host cell line (e.g., human foreskin fibroblasts (HFF) or Vero cells) to confluence in 96-well microtiter plates using appropriate culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Parasite Preparation: Harvest fresh tachyzoites of the desired T. gondii strain (e.g., RH) from an infected cell culture monolayer by syringe lysis and passage through a 27-gauge needle.

-

Infection: Infect the confluent host cell monolayers with tachyzoites at a multiplicity of infection (MOI) of approximately 0.5 to 1. Allow parasites to invade for 2-4 hours.

-

Drug Application: Prepare serial dilutions of this compound in the culture medium. After the invasion period, wash the monolayers to remove extracellular parasites and add the medium containing the different drug concentrations. Include untreated infected cells (positive control) and uninfected cells (negative control).

-

Incubation: Incubate the plates for 24 to 48 hours in a humidified incubator at 37°C with 5% CO₂.

-

Radiolabeling: Add [³H]uracil to each well at a final concentration of 1 µCi/mL. Uracil is utilized for pyrimidine (B1678525) synthesis by the parasite but not by the host cells, providing a specific measure of parasite replication.

-

Harvesting and Measurement: After a further 24-hour incubation, lyse the cells and harvest the contents of each well onto a glass fiber filter using a cell harvester.

-

Scintillation Counting: Measure the incorporated radioactivity for each well using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for an in vitro drug susceptibility assay.

Recombinant DHPS Inhibition Assay

This protocol outlines the steps to express and test inhibitors against the T. gondii DHPS enzyme.

-

Gene Cloning and Expression: Amplify the gene encoding DHPS from T. gondii cDNA. Clone the gene into a suitable expression vector (e.g., pET vector with a His-tag). Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression and Purification: Induce protein expression with IPTG. Lyse the bacterial cells and purify the recombinant His-tagged DHPS protein using nickel-affinity chromatography.

-

Enzyme Activity Assay: The DHPS activity can be measured using a spectrophotometric assay that couples the reaction to the oxidation of NADH.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, PABA, and the pterin (B48896) substrate.

-

Inhibition Assay: Pre-incubate the purified enzyme with various concentrations of this compound (or other inhibitors).

-

Initiate Reaction: Start the enzymatic reaction by adding the substrates.

-

Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time.

-

Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Calculate the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten, Cheng-Prusoff).

Conclusion

This compound's mode of action against Toxoplasma gondii is a well-defined example of targeted chemotherapy. By competitively inhibiting the essential enzyme dihydropteroate synthase in the parasite's folate biosynthesis pathway, this compound effectively halts parasite replication. Its synergistic combination with pyrimethamine remains a critical therapeutic strategy. While the primary mechanism is clear, the nuances of drug resistance are still under investigation and warrant further study to ensure the long-term efficacy of this important anti-parasitic agent. The experimental protocols and quantitative data presented herein provide a foundation for researchers engaged in the study of Toxoplasma gondii and the development of novel antiparasitic drugs.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Discovery of Potent and Selective Inhibitors of Toxoplasma gondii Thymidylate Synthase for Opportunistic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Folate Metabolism and Drug Resistance in Toxoplasma - David Roos [grantome.com]

- 5. Toxoplasmosis Medication: Sulfonamide, Antibiotics, Other, Lincosamide Antimicrobials, Antiprotozoal Agents, Macrolides, Corticosteroids, Antidotes, Cycloplegics/Mydriatics [emedicine.medscape.com]

- 6. This compound Sodium Ameliorates the Metabolomic Perturbation in Mice Infected with Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound analogs: anti-Toxoplasma in vitro study of sulfonamide triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound Plus Pyrimethamine Therapy Reversed Multiple Behavioral and Neurocognitive Changes in Long-Term Chronic Toxoplasmosis by Reducing Brain Cyst Load and Inflammation-Related Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of this compound resistance in vitro in Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Susceptibility of Various Genotypic Strains of Toxoplasma gondii to Pyrimethamine, this compound, and Atovaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new iron(III) complex-containing this compound inhibits the proliferation and induces cystogenesis of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Inhibition of Toxoplasma gondii Growth by Dihydroquinine and Its Mechanisms of Action [frontiersin.org]

- 15. Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a class of sulfonamides highly active against dihydropteroate synthase form Toxoplasma gondii, Pneumocystis carinii, and Mycobacterium avium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters | Parasite [parasite-journal.org]

- 18. This compound resistance in Toxoplasma gondii: no involvement of overexpression or polymorphisms in genes of therapeutic targets and ABC transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cutting Edge of Chemotherapy: A Technical Guide to the Discovery and Synthesis of Novel Sulfadiazine Analogs

For Researchers, Scientists, and Drug Development Professionals

Sulfadiazine, a cornerstone of sulfonamide antibiotics, continues to be a critical scaffold in the development of new therapeutic agents. This in-depth technical guide explores recent advancements in the discovery and synthesis of novel this compound analogs, offering a comprehensive overview of their diverse biological activities, from antimicrobial to anticancer and anti-inflammatory effects. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and signaling pathways to empower researchers in the field of medicinal chemistry and drug development.

Synthetic Strategies for Novel this compound Analogs

The versatile structure of this compound allows for a multitude of chemical modifications, leading to the generation of diverse libraries of novel compounds with enhanced or entirely new pharmacological profiles. Recent synthetic approaches have focused on derivatization at the N1-position of the sulfonamide group and modifications of the pyrimidine (B1678525) ring.

A prevalent strategy involves the reaction of this compound with various electrophilic reagents. For instance, new ether and thioether derivatives have been synthesized by reacting this compound with chloroacetyl chloride, followed by treatment with different phenols and thiols[1][2]. Another fruitful approach has been the synthesis of Schiff bases by reacting this compound with a range of aromatic aldehydes. These intermediates can then be further modified, for example, through cycloaddition reactions to yield 1,2,3,4-tetrazole derivatives[3] or azetidin-2-one (B1220530) derivatives[4].

Furthermore, diazotization of this compound followed by coupling with active methylene (B1212753) compounds has yielded a series of potent derivatives with significant antiproliferative activity[5]. The synthesis of bioprecursor prodrugs has also been explored, where this compound is coupled with molecules like ethyl acetoacetate (B1235776) to enhance its pharmacokinetic properties[6]. These synthetic endeavors highlight the chemical tractability of the this compound core and the potential for creating a wide array of novel analogs.

A generalized workflow for the synthesis of these novel analogs is depicted below.

Biological Activities of Novel this compound Analogs

The structural modifications of this compound have led to the discovery of analogs with a broad spectrum of biological activities.

Antimicrobial Activity

Historically, sulfonamides have been celebrated for their antibacterial properties. Novel this compound derivatives continue this legacy, often exhibiting enhanced activity against both Gram-positive and Gram-negative bacteria. For example, certain ether and thioether derivatives of this compound have demonstrated superior antibacterial effects compared to amoxicillin (B794) and ciprofloxacin (B1669076) against tested bacterial strains[1][2]. Similarly, newly synthesized 1,2,3,4-tetrazole derivatives have shown potent effects against pathogenic bacteria[3]. The primary mechanism of action for the antibacterial effects of sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway[7][8][9]. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these analogs competitively inhibit DHPS, thereby halting bacterial growth[7][9].

The bacterial folate synthesis pathway and the inhibitory action of this compound analogs are illustrated in the following diagram.

Anticancer Activity

A significant and exciting area of research is the anticancer potential of novel this compound analogs. A series of newly synthesized pyrimidine sulfonamide derivatives have demonstrated anti-proliferative activity against various cancer cell lines, with some compounds causing cell cycle arrest at the S phase and inducing apoptosis[10]. Other studies have identified this compound derivatives that act as potent dual inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy[5]. The anticancer activity of these compounds is often multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways and the modulation of key signaling molecules involved in cancer progression[11].

Anti-inflammatory and Other Activities

Beyond their antimicrobial and anticancer properties, novel this compound analogs have also been investigated for their anti-inflammatory effects. Some derivatives have shown significant anti-inflammatory activity in vitro by inhibiting the production of intracellular reactive oxygen species (ROS) from phagocytes[12]. Additionally, certain hydroxytriazene derivatives of this compound have demonstrated promising anti-inflammatory, antioxidant, and anti-diabetic activities[13].

Quantitative Data Summary

The biological evaluation of these novel this compound analogs has generated a substantial amount of quantitative data. The following tables summarize the key findings from various studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Novel this compound Analogs

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7c | HCT-116 | Not specified, but showed cytotoxicity | [10] |

| Compound 7c | MCF-7 | Not specified, but showed cytotoxicity | [10] |

| Derivatives 8, 12, 14 | A431, A549, H1975 | 2.31 - 7.56 | [5] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][6][10]triazine Sulfonamides | Various | 0.17 - 1.15 | [14] |

Table 2: Antimicrobial Activity of Novel this compound Analogs

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| Ether and Thioether Derivatives (T1-T3, E1-E3) | Gram-positive and Gram-negative bacteria, Candida albicans | Superior to amoxicillin and ciprofloxacin | [1] |

| 1,2,3,4-Tetrazole Derivatives (C, D, E, F) | Pathogenic bacteria | Significant antibacterial effect | [3] |

| Azetidin-2-one Derivatives (F6, F7) | Staphylococcus aureus, Escherichia coli | Excellent activity compared to ciprofloxacin | [4] |

| Sulfonamides (6a-g, 9a-g) | Bacillus cereus, B. subtilis, Enterobacter aerogenes | Showed antimicrobial activity | [15] |

Detailed Experimental Protocols

To facilitate the replication and further development of these findings, this section provides a compilation of key experimental protocols for the synthesis and biological evaluation of novel this compound analogs.

General Synthesis of Ether and Thioether Derivatives of this compound[1]

-

Synthesis of N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Intermediate II): this compound is suspended in benzene (B151609) with triethylamine (B128534) (TEA) at ice bath temperature. Chloroacetyl chloride is added dropwise, and the mixture is refluxed. The resulting precipitate is filtered, dried, and washed to yield the intermediate.

-

Synthesis of Ether Derivatives (E1-E3): Intermediate II is dissolved in dimethylformamide (DMF). A solution of the appropriate phenol (B47542) in aqueous TEA is added dropwise, and the mixture is heated. The product is then precipitated, filtered, and recrystallized.

-

Synthesis of Thioether Derivatives (T1-T3): Intermediate II is dissolved in DMF. A solution of the appropriate thiol in aqueous TEA is added dropwise. The reaction mixture is stirred, and the resulting precipitate is filtered and recrystallized.

Synthesis of 1,2,3,4-Tetrazole Derivatives[3]

-

Synthesis of Azo Compound (A): this compound is diazotized using sodium nitrite (B80452) and hydrochloric acid in an ice-water bath. The resulting diazonium salt is coupled with p-toluidine.

-

Synthesis of Schiff Bases (A1-A4): The azo compound (A) is reacted with various aromatic aldehydes in absolute ethanol.

-

Synthesis of Intermediates (B1 and B2): 4-amino-N-(2H-imidazol-2-yl)benzenesulfonamide or 4-nitroaniline (B120555) is diazotized and then reacted with sodium azide.

-

Synthesis of 1,2,3,4-Tetrazole Derivatives (C, D, E, F): The Schiff bases (A1-A4) are reacted with the intermediates (B1 or B2) in DMF via a 1,3-dipolar cycloaddition reaction at elevated temperature.

In Vitro Anticancer Activity (MTT Assay)[5][10]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized this compound analogs and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antimicrobial Activity (Agar Well Diffusion Method)[15]

-

Media Preparation: A suitable agar (B569324) medium is prepared and sterilized.

-

Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

-

Plate Pouring: The inoculated agar is poured into sterile Petri dishes and allowed to solidify.

-

Well Preparation: Wells of a specific diameter are made in the agar using a sterile borer.

-

Compound Loading: A defined volume of the test compound solution (at a specific concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Conclusion and Future Directions

The exploration of novel this compound analogs continues to be a vibrant and promising area of research. The synthetic versatility of the this compound scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in modern medicinal chemistry. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research should focus on structure-activity relationship (SAR) studies to design more potent and selective analogs, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation of these fascinating molecules holds great promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 3. gpub.org [gpub.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and evaluation of this compound derivatives as potent dual inhibitors of EGFRWT and EGFRT790M: integrating biological, molecular docking, and ADMET analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition studies of sulfonamide-containing folate analogs in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulphamethazine derivatives as immunomodulating agents: New therapeutic strategies for inflammatory diseases | PLOS One [journals.plos.org]

- 13. Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis of novel sulfonamide analogs containing sulfamerazine/sulfaguanidine and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Sulfadiazine: A Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Principles and Experimental Methodologies Guiding the Optimization of Sulfadiazine Derivatives.

This compound, a cornerstone of the sulfonamide class of antibiotics, has been a subject of extensive research aimed at enhancing its therapeutic profile. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, offering valuable insights for researchers, scientists, and drug development professionals. By dissecting the relationship between chemical structure and biological activity, this guide illuminates the path toward designing more potent and safer this compound-based antibacterial agents.

Mechanism of Action: The Folic Acid Synthesis Pathway